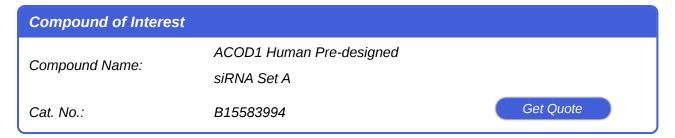


The ACOD1 (IRG1) Pathway in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), and its enzymatic product, itaconate, have emerged as a central regulatory axis in the landscape of inflammation and immunometabolism. Once considered a mere metabolic intermediate, itaconate is now recognized as a key signaling molecule with potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the ACOD1/itaconate pathway, detailing its molecular mechanisms, its role in a spectrum of inflammatory diseases, and methodologies for its investigation. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target this critical pathway.

The ACOD1/Itaconate Axis: Core Biology

ACOD1 is a mitochondrial enzyme that is robustly induced in myeloid cells, such as macrophages and dendritic cells, in response to pro-inflammatory stimuli.[1][2] Pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) trigger signaling cascades that lead to the transcriptional upregulation of the ACOD1 gene.[1][2]



Once expressed, ACOD1 catalyzes the decarboxylation of cis-aconitate, an intermediate of the tricarboxylic acid (TCA) cycle, to produce itaconate.[3] This metabolic diversion leads to a significant accumulation of itaconate within activated immune cells, reaching millimolar concentrations.[4] Itaconate then exerts its immunomodulatory effects through various mechanisms, which are detailed in the subsequent sections.

Upstream Regulation of ACOD1 Expression

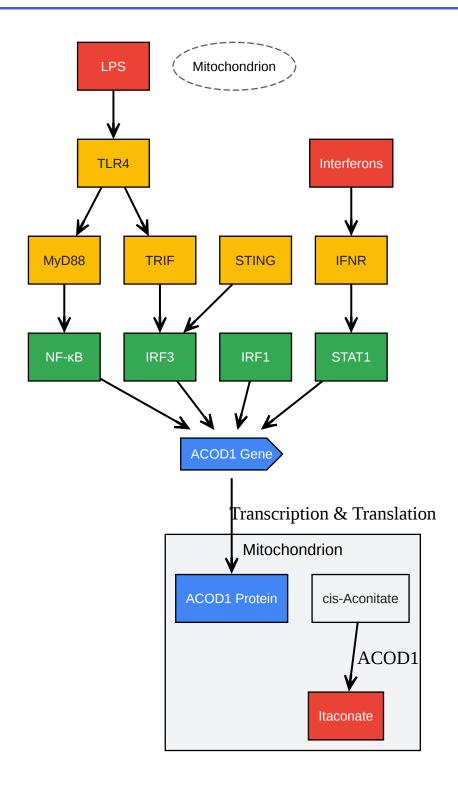
The expression of ACOD1 is tightly controlled by a network of signaling pathways initiated by pattern recognition receptors (PRRs) and cytokine receptors. Toll-like receptor (TLR) signaling, particularly TLR4 activation by LPS, is a potent inducer of ACOD1.[5][6] This induction is mediated by the adaptor proteins MyD88 and TRIF, leading to the activation of key transcription factors.[7]

Key transcription factors that bind to the ACOD1 promoter and drive its expression include:

- Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory gene expression.[6]
- Interferon Regulatory Factors (IRFs): Particularly IRF1 and IRF3, which are activated downstream of TLR and STING signaling.[5][6][7]
- Signal Transducer and Activator of Transcription 1 (STAT1): Activated by interferon signaling, which can act in synergy with TLR signals to amplify ACOD1 expression.[7]
- Activating Transcription Factor 3 (ATF3): While also a downstream target of itaconate, ATF3
 can contribute to the regulation of ACOD1 expression.[8]

The interplay of these transcription factors allows for a context-dependent regulation of ACOD1 expression, tailoring the itaconate response to specific inflammatory challenges.





Click to download full resolution via product page

Upstream Regulation of ACOD1 Expression and Itaconate Synthesis.

Downstream Mechanisms of Itaconate Action



Itaconate's anti-inflammatory effects are mediated through the modulation of several key signaling and metabolic pathways.

Inhibition of Succinate Dehydrogenase (SDH)

Itaconate is a competitive inhibitor of the TCA cycle enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][8] By blocking SDH activity, itaconate leads to the accumulation of succinate, a pro-inflammatory metabolite that can promote the production of IL-1 β through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1 α).[8] Thus, by inhibiting SDH, itaconate curtails this pro-inflammatory signaling.

Activation of the Nrf2 Antioxidant Pathway

Itaconate is an electrophilic molecule that can directly modify proteins through the alkylation of cysteine residues.[4][9] A key target of this modification is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][9] Itaconate alkylates specific cysteine residues on KEAP1 (Cys151, Cys257, Cys273, Cys288, and Cys297), leading to the dissociation and stabilization of Nrf2.[4][8][9] Nrf2 then translocates to the nucleus and drives the expression of a battery of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

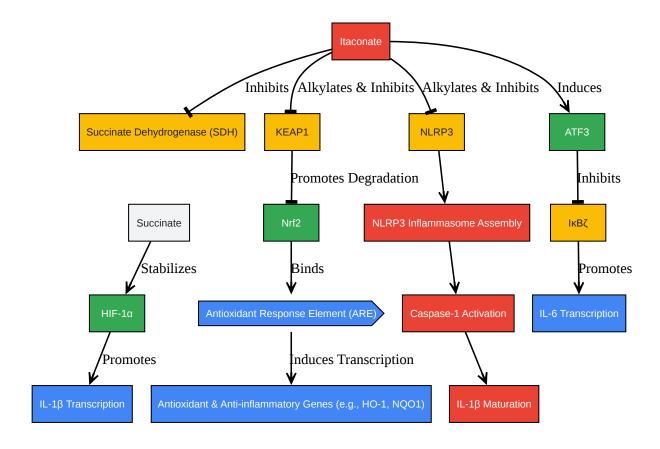
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1 β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), have been shown to inhibit NLRP3 inflammasome activation.[10][11] This inhibition is mediated, at least in part, by the direct alkylation of a cysteine residue (Cys548) on NLRP3, which prevents its interaction with the kinase NEK7, a critical step in inflammasome assembly.[10][11]

Activation of Activating Transcription Factor 3 (ATF3)

Itaconate can induce the expression of the transcription factor ATF3.[8] ATF3 acts as a negative regulator of inflammation by suppressing the expression of $I\kappa B\zeta$, a key coactivator for the transcription of certain pro-inflammatory genes, including IL6.[1]





Click to download full resolution via product page

Downstream Signaling Pathways of Itaconate.

Role of the ACOD1/Itaconate Pathway in Inflammatory Diseases

Dysregulation of the ACOD1/itaconate pathway has been implicated in a wide range of inflammatory diseases.

Sepsis: In sepsis, ACOD1 expression is elevated in monocytes.[12] While itaconate
generally exhibits anti-inflammatory effects, its role in sepsis is complex and may be contextdependent.[12] Some studies suggest a protective role by dampening the cytokine storm,
while others point to a potential pro-inflammatory function of ACOD1 itself, independent of
itaconate.[12]



- Arthritis: In rheumatoid arthritis, ACOD1 and itaconate appear to have a protective role by suppressing osteoclast differentiation and bone erosion.[13]
- Inflammatory Bowel Disease (IBD): In IBD, a specific population of inflammation-associated monocytes that express ACOD1 accumulates in the inflamed gut.[14][15] ACOD1-derived itaconate is thought to act as a brake on excessive inflammation in this context.[14][15]
- Neuroinflammation: The ACOD1/itaconate axis is also active in microglia, the resident immune cells of the central nervous system. Itaconate and its derivatives have shown neuroprotective effects in models of neuroinflammatory and neurodegenerative diseases.
- Atherosclerosis: In atherosclerosis, the ACOD1-itaconate axis has been shown to play a role in stabilizing atherosclerotic plaques.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the ACOD1/itaconate pathway from various studies.

Table 1: ACOD1/IRG1 Gene Expression in Response to Inflammatory Stimuli

Cell Type/Tissue	Stimulus	Fold Change (mRNA)	Reference
RAW264.7 Macrophages	LPS	>1000-fold	[16]
Human Monocytes	LPS	High induction	[12]
Mouse Colonic Biopsies	DSS-induced colitis	Significantly increased	[6]
Human IBD Biopsies	Active Crohn's Disease	Upregulated in IAMs	[14][15]

Table 2: Itaconate Concentrations in Inflammatory Conditions



Sample Type	Condition	Concentration Range	Reference
LPS-stimulated RAW264.7 cells (intracellular)	24h LPS	~8 mM	[17]
LPS-stimulated BMDMs (intracellular)	24h LPS	~1.5 mM	[17]
Human Serum	Early-stage Sepsis	0.5 - 2.3 μΜ	[18]
Human Plasma	Healthy Controls	Not detected	[18]

Table 3: Inhibitory Effects of Itaconate and Derivatives on Cytokine Production

Compound	Cytokine	Cell Type	Inhibition	Reference
Itaconate	IL-1β	BMDMs	Significant inhibition at 5-7.5 mM	[4]
Dimethyl Itaconate (DI)	IL-1β, IL-6, IL- 12p70	LPS-stimulated Macrophages	Significant suppression	[9]
4-Octyl Itaconate (4-OI)	IL-1β, iNOS	LPS-stimulated Macrophages	Significant inhibition	[9]
Dimethyl Itaconate (DI)	TNF-α	Human Epithelial Cells	Dose-dependent inhibition	[19]
Dimethyl Itaconate (DI)	IL-1β, IL-6, IL-8	A. fumigatus- infected HCECs	Significant decrease	[20]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ACOD1/itaconate pathway.



Measurement of Itaconate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a robust method for the quantification of itaconate in biological samples such as plasma.

Materials:

- ACQUITY UPLC I-Class System coupled to a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer
- ACQUITY UPLC HSS T3 Column (1.8 μm, 2.1 × 100 mm)
- Ostro 96-well Sample Preparation Plate
- Itaconic acid standard and isotopically labeled internal standard (ISTD)
- Acetonitrile, Formic acid, Methanol, Water (LC-MS grade)

Procedure:

- Sample Preparation:
 - \circ To a 200 µL aliquot of plasma in the Ostro 96-well plate, add 800 µL of acetonitrile containing 1% formic acid and the ISTD.[21][22]
 - Mix thoroughly by pipetting.
 - Apply vacuum to collect the eluate into a 96-well collection plate.[21][22]
 - Evaporate the samples to dryness under a stream of nitrogen at 35°C.[21][22]
 - \circ Reconstitute the dried extract in 50 μ L of 10:90 methanol:water with 2% formic acid.[21] [22]
- LC-MS Analysis:
 - Inject the reconstituted sample into the LC-MS system.

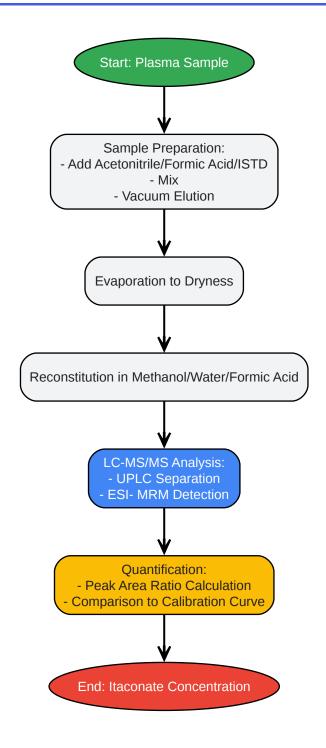






- Perform chromatographic separation on the ACQUITY UPLC HSS T3 Column maintained at 50°C with a flow rate of 0.6 mL/min using a suitable gradient.[21][22]
- Monitor the column effluent by negative ion electrospray ionization (ESI-) using multiple reaction monitoring (MRM).[21][22]
- Quantification:
 - Generate a calibration curve using known concentrations of itaconic acid standard.
 - Calculate the peak area ratios of the analyte to the ISTD.
 - Determine the concentration of itaconate in the samples by comparing their peak area ratios to the calibration curve.[21][22]





Click to download full resolution via product page

Workflow for Itaconate Measurement by LC-MS.

Assessment of Nrf2 Activation by Western Blot for Nuclear Translocation



This protocol details the detection of Nrf2 translocation to the nucleus, a hallmark of its activation.

Materials:

- Cell culture reagents
- Nuclear and cytoplasmic extraction kit
- · BCA protein assay kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the compound of interest (e.g., itaconate derivative) for the desired time.
 - Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.[23][24]
- Protein Quantification:
 - Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.[23][24]
- Western Blotting:
 - Load equal amounts of protein from each nuclear extract onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.



- Block the membrane and incubate with the primary anti-Nrf2 antibody. [23][24]
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Analysis:
 - To ensure the purity of the fractions and equal loading, probe separate blots or strip and re-probe the same blot with anti-Lamin B1 (for nuclear extracts) and anti-GAPDH (for cytoplasmic extracts).[23][24]
 - Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal.
 An increase in the nuclear Nrf2 level indicates activation.

Assessment of NLRP3 Inflammasome Activation by ASC Oligomerization Assay

This protocol describes the detection of ASC oligomerization, a key step in inflammasome activation, by Western blotting.

Materials:

- Cell culture reagents
- Lysis buffer (e.g., CHAPS buffer)
- Cross-linking agent (e.g., disuccinimidyl suberate DSS)
- SDS-PAGE gels and Western blot apparatus
- Primary antibody: anti-ASC
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:



- · Cell Stimulation and Lysis:
 - Prime cells (e.g., macrophages) with LPS and then stimulate with an NLRP3 activator (e.g., ATP or nigericin).
 - Lyse the cells in an appropriate buffer.[25][26]
- Cross-linking and Pelletting:
 - Centrifuge the lysates to pellet the insoluble fraction containing ASC specks.[25][26]
 - Resuspend the pellet in a buffer containing the cross-linking agent DSS and incubate to cross-link ASC oligomers.[25][26]
 - Centrifuge to pellet the cross-linked ASC oligomers.
- Western Blotting:
 - Resuspend the final pellet in sample buffer, boil, and load onto an SDS-PAGE gel.
 - Perform Western blotting as described above, using an anti-ASC antibody.
- Analysis:
 - ASC monomers will appear at their expected molecular weight, while dimers, trimers, and higher-order oligomers will be visible as bands of increasing molecular weight. The presence of these higher-order bands indicates inflammasome activation. [25][26]

Future Directions and Therapeutic Implications

The ACOD1/itaconate pathway represents a promising target for the development of novel antiinflammatory therapeutics. Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate and dimethyl itaconate, have shown efficacy in various preclinical models of inflammatory diseases.[9]

Future research should focus on:



- Further elucidating the context-dependent roles of ACOD1 and itaconate in different diseases and cell types.
- Developing more potent and specific modulators of the ACOD1/itaconate pathway.
- Investigating the long-term safety and efficacy of itaconate-based therapies in clinical settings.

The in-depth understanding of the ACOD1/itaconate axis provided in this guide will be instrumental in advancing these research and development efforts, with the ultimate goal of translating this knowledge into new treatments for a wide range of inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic mRNA network profiles in macrophages challenged with lipopolysaccharide -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of itaconate in host defense and inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate confers tolerance to late NLRP3 inflammasome activation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itaconate: A Potent Macrophage Immunomodulator PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 10. Control of immune cell signaling by the immuno-metabolite itaconate PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Itaconate and dimethyl itaconate upregulate IL-6 production in the LPS-induced inflammation in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Serum Levels of Mitochondrial and Microbial Metabolites Reflect Mitochondrial Dysfunction in Different Stages of Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dimethyl itaconate protects against fungal keratitis by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Detection of ASC Oligomerization by Western Blotting PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The ACOD1 (IRG1) Pathway in Inflammatory Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583994#acod1-irg1-pathway-in-inflammatory-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com